CDK9 Inhibitory Activity of 5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine in Recombinant Human Kinase Assays
5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine exhibits measurable but modest inhibitory activity against human recombinant CDK9 with an IC50 of 2.0 μM (2.00E+3 nM) [1]. In a separate independent assay using CDK9/Cyclin K with PDKtide substrate, a comparable IC50 of 2.3 μM (2.30E+3 nM) was observed [2]. This positions the compound as a low-potency CDK9 ligand rather than a high-affinity inhibitor. For context, optimized CDK9 inhibitors in the literature typically achieve IC50 values in the 0.5–50 nM range [3], representing a 40- to 4000-fold potency differential.
| Evidence Dimension | CDK9 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.0 μM (2000 nM) and 2.3 μM (2300 nM) across two independent assays |
| Comparator Or Baseline | Literature-reported optimized CDK9 inhibitors: IC50 = 0.495–44 nM range [3] |
| Quantified Difference | Target compound is approximately 40- to 4000-fold less potent than optimized CDK9 inhibitors |
| Conditions | Human recombinant CDK9 expressed in insect cells; CDK7/9 tide substrate; 30 min incubation; scintillation counting [1] / CDK9/Cyclin K with PDKtide substrate; 37°C for 1 hr [2] |
Why This Matters
This low potency profile makes the compound unsuitable for direct CDK9 inhibition studies but potentially valuable as a negative control, an early-stage scaffold for optimization, or a tool for studying binding interactions that confer limited kinase engagement.
- [1] BindingDB. (2016). BDBM50097866 (CHEMBL3589775): IC50 = 2.00E+3 nM against human recombinant CDK9. BindingDB Entry. View Source
- [2] BindingDB. (2020). BDBM50466237 (CHEMBL4294123): IC50 = 2.30E+3 nM against CDK9/Cyclin K. BindingDB Entry. View Source
- [3] PMC. (2021). Table 14: CDK9 IC50 values for reference inhibitors (range: 0.495–24.6 nM). National Center for Biotechnology Information. View Source
